![molecular formula C5H10O6 B14321427 Methyl hydroxy[(methoxymethyl)peroxy]acetate CAS No. 108365-80-6](/img/structure/B14321427.png)
Methyl hydroxy[(methoxymethyl)peroxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl hydroxy[(methoxymethyl)peroxy]acetate is an organic compound that belongs to the class of peroxy esters. These compounds are known for their reactivity and are often used in various chemical processes, including polymerization and oxidation reactions. The presence of both peroxy and ester functional groups in the molecule makes it a versatile compound in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl hydroxy[(methoxymethyl)peroxy]acetate can be synthesized through the reaction of methyl hydroxyacetate with methoxymethyl hydroperoxide under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy ester bond. The reaction is carried out at low temperatures to prevent decomposition of the peroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors to ensure precise control over reaction conditions. The use of stabilizers is common to prevent premature decomposition of the peroxy compound. The final product is purified through distillation and crystallization techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl hydroxy[(methoxymethyl)peroxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxy group can be reduced to form hydroxy compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Applications De Recherche Scientifique
Methyl hydroxy[(methoxymethyl)peroxy]acetate has diverse applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential use in oxidative stress research and as a probe for reactive oxygen species.
Medicine: Research is ongoing to explore its use in drug delivery systems, particularly in targeting oxidative stress-related diseases.
Industry: It is utilized in the synthesis of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of methyl hydroxy[(methoxymethyl)peroxy]acetate involves the generation of free radicals through the homolytic cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include unsaturated compounds and other reactive species, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hydroperoxide: Similar in structure but lacks the ester group.
Ethyl hydroxy[(methoxymethyl)peroxy]acetate: Similar but with an ethyl group instead of a methyl group.
Methyl peroxyacetate: Similar but lacks the hydroxy and methoxymethyl groups.
Uniqueness
Methyl hydroxy[(methoxymethyl)peroxy]acetate is unique due to the presence of both hydroxy and methoxymethyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from polymerization to oxidative stress research.
Propriétés
Numéro CAS |
108365-80-6 |
|---|---|
Formule moléculaire |
C5H10O6 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
methyl 2-hydroxy-2-(methoxymethylperoxy)acetate |
InChI |
InChI=1S/C5H10O6/c1-8-3-10-11-5(7)4(6)9-2/h5,7H,3H2,1-2H3 |
Clé InChI |
UNVCLOUQSXNNFZ-UHFFFAOYSA-N |
SMILES canonique |
COCOOC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
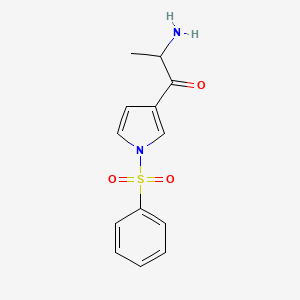
![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)
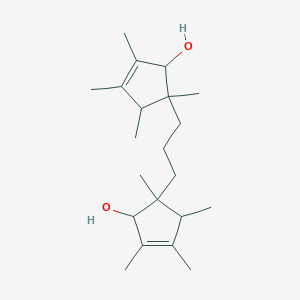
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
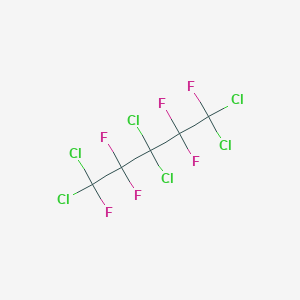
![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
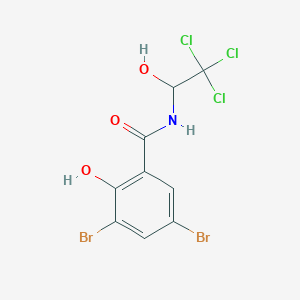
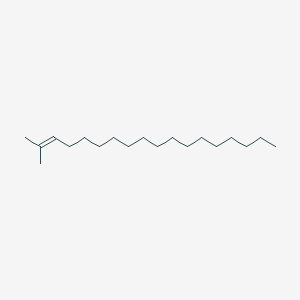
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
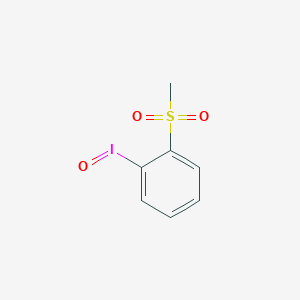
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
